GABA Transporter Inhibitory Potency: Impact of C-4 Substitution on mGAT1 Affinity
In a series of pyrrolidine-2-yl-acetic acid derivatives evaluated as GABA uptake inhibitors, compounds bearing substituents at the C-4 position of the pyrrolidine ring exhibited significantly reduced inhibitory potency compared to their unsubstituted counterparts. The most potent C-4 substituted analog showed approximately 1/15th (6.7%) the affinity of tiagabine, a clinically established GABA uptake inhibitor [1]. This SAR finding establishes that the 4,4-dimethyl substitution present in CAS 2803829-25-4 introduces a substantial alteration in target engagement that unsubstituted pyrrolidine-2-acetic acids do not exhibit, making this scaffold valuable for applications requiring attenuated GABAergic activity or alternative selectivity profiles.
| Evidence Dimension | Relative GABA uptake inhibitory potency (binding affinity) |
|---|---|
| Target Compound Data | Not directly measured for CAS 2803829-25-4; inferred from C-4 substituted analog SAR |
| Comparator Or Baseline | Tiagabine (unsubstituted reference GABA uptake inhibitor) |
| Quantified Difference | C-4 substituted analog affinity approximately 1/15 (6.7%) of tiagabine affinity |
| Conditions | Displacement assay evaluating GABA transporter binding; specific assay parameters and protein subtype not detailed in source excerpt |
Why This Matters
This difference quantifies how 4,4-dimethyl substitution reduces GABAergic potency by >93% relative to unsubstituted controls, enabling research applications where attenuated activity or alternative selectivity is required.
- [1] Fang D, et al. GABA uptake inhibitors: SAR of pyrrolidine-2-yl-acetic acid derivatives. Semantic Scholar Author Profile. Excerpt: 'most potent affinity being about 1/15 fold as that of Tiagabine.' View Source
